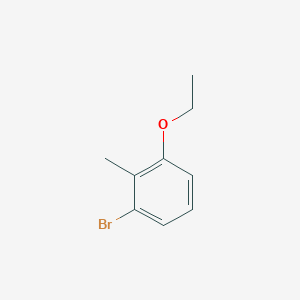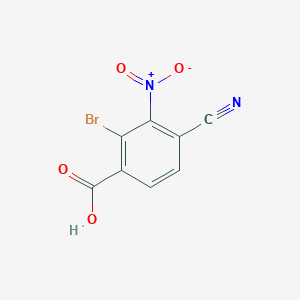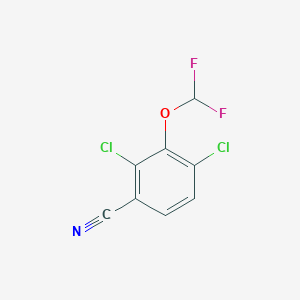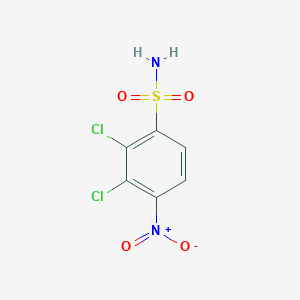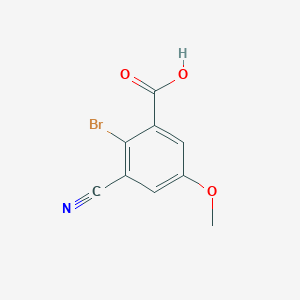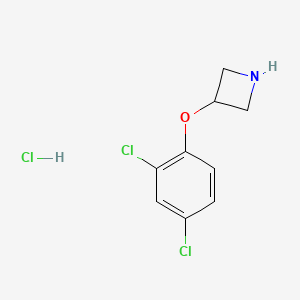
3-(2,4-Dichlorophenoxy)azetidine hydrochloride
説明
科学的研究の応用
Synthesis and Chemical Properties
Efficient Synthesis Routes : Azetidines, including derivatives related to 3-(2,4-Dichlorophenoxy)azetidine hydrochloride, have been synthesized efficiently from precursors like 3-amino-1-propanol or 3-halopropylamine hydrohalides. Such syntheses involve cyclization and subsequent transformation into free bases or salts (Huszthy et al., 1993).
Preparation of Derivatives : Research has explored the preparation of 3-azetidinones and their transformation into derivatives like 3-ethylideneazetidines, which are significant for synthesizing specific types of acids (Bauman & Duthaler, 1988).
Building Blocks for Synthesis : Studies have shown that certain azetidine derivatives, such as 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, are valuable as building blocks for synthesizing various compounds, including trifluoromethyl-containing aminopropanes and oxazinan-2-ones (Dao Thi et al., 2018).
Stereoselective Synthesis : There has been progress in the stereoselective synthesis of certain azetidine compounds, offering potential in medicinal chemistry as templates for drug development (Mollet et al., 2011).
Biological Applications
Antioxidant Activity : Azetidine derivatives, including Schiff bases and azetidines from phenyl urea derivatives, have been evaluated for their in-vitro antioxidant potentials. This highlights their potential as contributors to therapeutic agents (Nagavolu et al., 2017).
Microglial Activation Suppression : Certain azetidine derivatives like KHG26792 have been found effective in protecting against ATP-induced activation of pathways in microglial cells, suggesting potential applications in treating diseases related to activated microglia (Kim et al., 2015).
Chemical Process Development : Research on azetidine derivatives such as 3-(Bromoethynyl)azetidine has led to the development of scalable production processes, demonstrating the compound's potential in industrial applications (Kohler et al., 2018).
Protective Effects in Hypoxia : Studies on derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride indicate their protective effects against hypoxia-induced toxicity in microglial cells, which could be beneficial in various clinical settings (Kim et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-(2,4-dichlorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUTJQGEANXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




